molecular formula C7H8OS B6236134 4-ethylthiophene-2-carbaldehyde CAS No. 21426-18-6

4-ethylthiophene-2-carbaldehyde

Cat. No.: B6236134
CAS No.: 21426-18-6
M. Wt: 140.2
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Description

Overview of Thiophene-Based Heterocycles in Organic Chemistry

Thiophene (B33073) is a five-membered heterocyclic compound containing a sulfur atom. derpharmachemica.com This ring system is considered aromatic, sharing chemical and physical properties with benzene (B151609). britannica.com Thiophenes are a cornerstone in organic synthesis, serving as versatile building blocks for a vast array of more complex molecules. numberanalytics.comontosight.ai Their unique electronic properties and reactivity make them attractive for constructing everything from pharmaceuticals and agrochemicals to advanced materials like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

The thiophene nucleus can be incorporated into larger molecular frameworks through various chemical reactions, including: numberanalytics.com

Cross-coupling reactions: Techniques like the Suzuki-Miyaura and Stille couplings are used to form carbon-carbon bonds between thiophene and other organic fragments. numberanalytics.com

C-H activation: This allows for the direct functionalization of the thiophene ring by forming new bonds at its carbon-hydrogen sites. numberanalytics.com

Ring-forming reactions: Thiophene itself can act as a starting material in reactions that build additional rings onto its structure, leading to complex fused heterocyclic systems. numberanalytics.com

Over 100,000 compounds based on the thiophene structure have been identified, highlighting its broad importance in chemical research and development. ontosight.ai

Significance of Aldehyde Functionalization in Heterocyclic Synthesis

The aldehyde functional group (-CHO) is a highly valuable and reactive moiety in organic synthesis. acs.org When attached to a heterocyclic ring, such as thiophene, it provides a reactive handle for a wide range of chemical transformations. This functionalization is a key strategy for elaborating the core heterocyclic structure into more complex and often biologically active molecules. nih.govacs.org

The aldehyde group's reactivity allows for several important synthetic operations, including:

Nucleophilic addition: The carbon atom of the aldehyde group is electrophilic and readily attacked by nucleophiles, leading to the formation of alcohols, amines, and other functional groups.

Wittig reaction: This reaction converts the aldehyde into an alkene, providing a method for extending carbon chains.

Reductive amination: The aldehyde can be converted into an amine through a reaction with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent.

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid, another important functional group in organic synthesis.

The direct functionalization of aldehydes, particularly at the α-carbon (the carbon atom adjacent to the aldehyde group), has been an area of significant research. acs.orgacs.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, further expanding the synthetic utility of aldehyde-functionalized heterocycles. nih.gov

Structural Context of 4-Ethylthiophene-2-carbaldehyde within Substituted Thiophene-2-carbaldehyde (B41791) Analogues

This compound belongs to a broader class of compounds known as substituted thiophene-2-carbaldehydes. The parent compound, thiophene-2-carbaldehyde, is a simple aromatic aldehyde derived from thiophene. wikipedia.orgnih.govwikipedia.org The properties and reactivity of this parent compound can be significantly modified by the addition of various substituents at different positions on the thiophene ring.

The position and nature of the substituent have a profound impact on the chemical behavior of the molecule. For instance, the presence of an ethyl group at the 4-position, as in this compound, influences the electron distribution within the thiophene ring, which in turn can affect the reactivity of the aldehyde group and the aromatic ring itself.

The synthesis of various substituted thiophene-2-carbaldehydes is often achieved through methods like the Vilsmeier-Haack reaction, which introduces the aldehyde group onto a pre-substituted thiophene ring. rsc.orggoogle.com The study of these analogues is crucial for understanding structure-activity relationships, particularly in the development of new pharmaceuticals and materials. For example, research has been conducted on a variety of substituted thiophene-2-carbaldehydes, including those with methyl and phenyl groups at different positions. nih.govnih.govsigmaaldrich.comsigmaaldrich.com The synthesis and characterization of polymers derived from thiophene-2-carbaldehyde and its derivatives have also been explored. journalskuwait.orgjournalskuwait.org

Below is an interactive data table providing information on this compound and some of its related analogues.

Compound NameMolecular FormulaCAS NumberAdditional Information
This compoundC₇H₈OS22754-97-8A key intermediate in chemical synthesis.
Thiophene-2-carbaldehydeC₅H₄OS98-03-3The parent compound of the series. nih.gov
4-Methylthiophene-2-carbaldehydeC₆H₆OS6030-36-0An analogue with a methyl substituent. nih.govsigmaaldrich.com
4-Phenylthiophene-2-carbaldehydeC₁₁H₈OS26170-87-6An analogue with a phenyl substituent. sigmaaldrich.com
4-(Thiophen-2-yl)thiophene-2-carbaldehydeC₉H₆OS₂Not AvailableAn analogue containing two thiophene rings. uni.lu
5-Ethyl-4,5-dihydro-6H-cyclopenta[b]thiophene-2-carboxaldehydeC₁₀H₁₂OSNot AvailableA related compound with a fused ring system. prepchem.com

Properties

CAS No.

21426-18-6

Molecular Formula

C7H8OS

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 4 Ethylthiophene 2 Carbaldehyde

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry of 4-ethylthiophene-2-carbaldehyde provides critical information regarding its molecular weight and the characteristic fragmentation pathways it undergoes upon ionization. The molecular formula for this compound is C₇H₈OS, yielding a molecular weight of approximately 140.20 g/mol . nih.gov

The fragmentation of this compound in a mass spectrometer is governed by the presence of the aromatic thiophene (B33073) ring and the aldehyde functional group. Key fragmentation patterns include:

Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes, leading to the formation of a stable acylium ion. nii.ac.jpnist.gov

Loss of the Formyl Radical (M-29): Cleavage of the bond between the thiophene ring and the carbonyl group results in the loss of the CHO group. nii.ac.jpnist.gov

Alpha-Cleavage of the Ethyl Group: The bond between the ethyl group and the thiophene ring can break, leading to the loss of a methyl radical (CH₃•) to form a fragment at M-15.

McLafferty Rearrangement: While more common in longer-chain aldehydes, a McLafferty rearrangement is a possibility, which would involve the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule (C₂H₄), resulting in a fragment at M-28. ekb.egnih.gov

These fragmentation patterns are summarized in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound
Fragmentation ProcessLost FragmentResulting m/z
Loss of Hydrogen RadicalH•139
Loss of Formyl RadicalCHO•111
Alpha-Cleavage of Ethyl GroupCH₃•125
McLafferty RearrangementC₂H₄112

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is characterized by electronic transitions within the molecule. The presence of the thiophene ring, a conjugated system, and the carbonyl group from the aldehyde functionality gives rise to distinct absorption bands. The expected electronic transitions are the π → π* and n → π* transitions. sigmaaldrich.comwikipedia.org

The π → π* transition, which is of high intensity, arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the thiophene ring and the carbonyl group. The n → π* transition, which is of lower intensity, involves the promotion of an electron from a non-bonding orbital (the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital. sigmaaldrich.comwikipedia.org

For the closely related compound, thiophene-2-carbaldehyde (B41791), absorption maxima are observed that can serve as a reference. researchgate.netsigmaaldrich.com The addition of an electron-donating ethyl group at the 4-position is expected to cause a slight bathochromic (red) shift in the absorption maxima due to its influence on the electronic structure of the thiophene ring. researchgate.net The solvent can also influence the position of these absorption bands. nih.gov

Table 2: Expected UV-Vis Absorption Data for this compound
Electronic TransitionExpected Wavelength (λmax) RangeRelative Intensity
π → π~250-290 nmHigh
n → π~310-350 nmLow

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD)

As of the latest available research, a single crystal X-ray diffraction study for this compound has not been reported. Therefore, precise experimental data on its solid-state structure, including unit cell dimensions and space group, are not available. Structural analyses of closely related thiophene derivatives, however, provide valuable insights into the likely molecular geometry and packing.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without experimental SCXRD data for this compound, a definitive analysis of its bond lengths, bond angles, and torsion angles is not possible. However, based on studies of similar thiophene-2-carbaldehyde derivatives, it is expected that the thiophene ring is largely planar. The C-S bond lengths in the thiophene ring are typically around 1.7 Å, while the C-C bond lengths vary, with the C=C double bonds being shorter than the C-C single bond. The aldehyde group is expected to be coplanar with the thiophene ring to maximize conjugation. The ethyl group will have standard sp³ carbon bond lengths and angles.

Intermolecular Interactions and Supramolecular Assembly Analysis (e.g., Hydrogen Bonding, Pi-Pi Stacking, Hirshfeld Surface Analysis)

In the absence of a crystal structure for this compound, the analysis of its intermolecular interactions relies on the study of analogous compounds. For thiophene derivatives, various non-covalent interactions dictate their supramolecular assembly.

Hydrogen Bonding: Weak C-H···O hydrogen bonds are expected to be present, linking the hydrogen atoms of the thiophene ring or the ethyl group to the oxygen atom of the aldehyde on a neighboring molecule.

Pi-Pi Stacking: The planar, aromatic thiophene rings can engage in π-π stacking interactions, which would contribute to the stability of the crystal lattice.

Hirshfeld Surface Analysis: This technique, applied to other thiophene derivatives, has been instrumental in visualizing and quantifying intermolecular contacts. For this compound, a Hirshfeld analysis would likely reveal the prevalence of H···H, C···H, and O···H contacts, which are significant in the molecular packing of similar structures. researchgate.net

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, TGA)

Table of Compounds Mentioned

Table 3: List of Chemical Compounds
Compound NameChemical Formula
This compoundC₇H₈OS
Thiophene-2-carbaldehydeC₅H₄OS
ThiopheneC₄H₄S
EtheneC₂H₄

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated substance, such as this compound. By precisely measuring the weight percentages of the constituent elements—typically carbon (C), hydrogen (H), and sulfur (S), with oxygen (O) often determined by difference—researchers can confirm the purity and structural integrity of the compound.

The theoretical elemental composition of this compound can be calculated from its molecular formula, which is C₇H₈OS. This formula is derived from the structure, which includes a thiophene ring substituted with an ethyl group and a carbaldehyde (or formyl) group. The molecular weight of the compound is 140.21 g/mol .

The calculated theoretical percentages of each element are essential benchmarks against which experimental results are compared. While specific experimental data from research findings for this compound are not extensively documented in publicly available literature, the standard procedure involves combustion analysis. In this method, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and sulfur dioxide) are collected and weighed to determine the percentages of C, H, and S.

The comparison between the theoretical and experimentally obtained values provides a stringent test of a sample's purity. A close correlation between these values is a strong indicator that the correct compound has been synthesized and is free from significant impurities.

Below is a data table outlining the theoretical elemental composition of this compound.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01784.0759.95
HydrogenH1.00888.0645.75
OxygenO16.00116.0011.41
SulfurS32.07132.0722.89
Total 140.21 100.00

Chemical Reactivity and Transformation Pathways of 4 Ethylthiophene 2 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group, with its electrophilic carbonyl carbon, is a key site for a multitude of chemical transformations.

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orgpressbooks.pubmasterorganicchemistry.com The partially positive carbon of the carbonyl group is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate. pressbooks.pub Aldehydes are generally more reactive than ketones in these reactions. libretexts.org

Reduction: The aldehyde functionality of 4-ethylthiophene-2-carbaldehyde can be reduced to a primary alcohol, (4-ethylthiophen-2-yl)methanol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Grignard Additions: Grignard reagents (R-Mg-X) are potent nucleophiles that readily add to aldehydes. masterorganicchemistry.commasterorganicchemistry.comstudylib.net The reaction of this compound with a Grignard reagent, followed by an acidic workup, yields a secondary alcohol. masterorganicchemistry.comleah4sci.com The specific alcohol formed depends on the R group of the Grignard reagent used. leah4sci.com

Table 1: Examples of Nucleophilic Addition Reactions

Reaction Reagent Product
Reduction Sodium borohydride (NaBH₄) (4-Ethylthiophen-2-yl)methanol
Grignard Addition Methylmagnesium bromide (CH₃MgBr) 1-(4-Ethylthiophen-2-yl)ethanol

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine. wikipedia.org The product is typically an α,β-unsaturated compound. wikipedia.org The reaction proceeds via nucleophilic addition followed by dehydration. wikipedia.org

Schiff Base Formation: this compound can react with primary amines to form Schiff bases, also known as imines. This reaction involves nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the imine. youtube.com For instance, the reaction of 2-thiophene carboxaldehyde with aminobenzoic acid forms a Schiff base. nih.gov

Aldol (B89426) Reactions: Aldol reactions involve the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone. lumenlearning.compressbooks.pub In a crossed aldol reaction, two different carbonyl compounds are used. pressbooks.pub this compound can act as the electrophilic partner in a crossed aldol reaction, particularly with a ketone that can form an enolate. The initial product is a β-hydroxy ketone, which can then undergo dehydration to form a conjugated enone, especially with heating. pressbooks.pubyoutube.com The Claisen-Schmidt reaction is a specific type of crossed aldol condensation between an aldehyde and a ketone. lumenlearning.com

Table 2: Examples of Condensation Reactions

Reaction Type Reactant 2 Key Conditions Product Type
Knoevenagel Condensation Diethyl malonate Piperidine, ethanol α,β-Unsaturated ester
Schiff Base Formation Aniline Mild acid catalyst N-Benzylidene-4-ethylthiophen-2-amine
Aldol Condensation Acetone Base catalyst (e.g., NaOH) β-Hydroxy ketone / α,β-Unsaturated ketone

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent). lumenlearning.commasterorganicchemistry.compressbooks.publibretexts.org The reaction of this compound with a Wittig reagent results in the formation of a substituted alkene, where the carbonyl oxygen is replaced by the carbon group from the ylide. pressbooks.pubchadsprep.com A key advantage is the fixed position of the newly formed double bond. pressbooks.publibretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.comalfa-chemistry.comorganic-chemistry.org A significant advantage of the HWE reaction is that it typically yields the (E)-alkene with high stereoselectivity. wikipedia.orgnrochemistry.comalfa-chemistry.comorganic-chemistry.org The phosphonate carbanions are also more nucleophilic than the corresponding Wittig reagents. nrochemistry.com

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

Reaction Reagent Key Feature Product
Wittig Reaction Triphenyl phosphonium (B103445) ylide (Ph₃P=CHR) Forms alkenes, can produce Z-isomers 2-(alkenyl)-4-ethylthiophene
Horner-Wadsworth-Emmons Phosphonate carbanion High (E)-stereoselectivity (E)-2-(alkenyl)-4-ethylthiophene

Aldehydes can be readily oxidized to carboxylic acids. libretexts.org A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents like Jones reagent (CrO₃ in aqueous acid), potassium permanganate, and milder oxidants. libretexts.orgorganic-chemistry.org The oxidation of this compound would yield 4-ethylthiophene-2-carboxylic acid. The oxidation process often involves the formation of a gem-diol intermediate upon reaction with water. libretexts.org Molecular oxygen in the presence of specific promoters can also be used for the oxidation of aldehydes to carboxylic acids. google.com

Transformations on the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. masterorganicchemistry.comresearchgate.netxmu.edu.cn The reaction proceeds through a two-step mechanism: attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comresearchgate.net In substituted thiophenes, the position of further substitution is directed by the existing substituents. The aldehyde group is a deactivating, meta-directing group in benzene (B151609) chemistry. However, in thiophene, the directing effects can be more complex. The ethyl group is an activating, ortho-para-directing group. In the case of this compound, the incoming electrophile would likely substitute at the C5 position, which is ortho to the activating ethyl group and meta to the deactivating aldehyde group. Research on the Suzuki-Miyaura cross-coupling of 4-bromothiophene-2-carbaldehyde has been used to synthesize various 4-arylthiophene-2-carbaldehydes. nih.gov

Table 4: Potential Electrophilic Aromatic Substitution of this compound

Reaction Reagent Electrophile Predicted Major Product
Nitration HNO₃/H₂SO₄ NO₂⁺ 4-Ethyl-5-nitrothiophene-2-carbaldehyde
Halogenation Br₂/FeBr₃ Br⁺ 5-Bromo-4-ethylthiophene-2-carbaldehyde
Friedel-Crafts Acylation CH₃COCl/AlCl₃ CH₃CO⁺ 5-Acetyl-4-ethylthiophene-2-carbaldehyde

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck-type)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For thiophene derivatives, these reactions typically require a halide or triflate at the position of coupling. Therefore, a common precursor, 4-bromothiophene-2-carbaldehyde, is often used as a model substrate to explore the reactivity at the 4-position, which is analogous to the C-H functionalization of this compound itself.

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds between aryl or vinyl halides and organoboron compounds. harvard.edu It has been successfully employed to synthesize a series of 4-arylthiophene-2-carbaldehydes from 4-bromothiophene-2-carbaldehyde. mdpi.comnih.govnih.govresearchgate.net These reactions are typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base. mdpi.comresearchgate.net The reaction demonstrates excellent functional group tolerance and can proceed in various solvents, including mixtures of toluene/water or dioxane/water. mdpi.comnih.gov

Detailed findings from studies on the Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids or esters reveal that moderate to excellent yields can be achieved. mdpi.comresearchgate.net The choice of solvent, base, and reaction temperature is critical for optimizing the yield of the desired coupled product. mdpi.comnih.gov For instance, the coupling with phenylboronic ester proceeds in good yield in a toluene/water system, while the reaction with 3,5-bis(trifluoromethyl)phenylboronic ester gives an excellent yield in dioxane/water. mdpi.comnih.gov

Arylboronic Acid/Ester PartnerResulting ProductCatalystBaseSolventYieldReference
Phenylboronic ester4-Phenylthiophene-2-carbaldehydePd(PPh₃)₄ (5 mol%)K₃PO₄Toluene/Water (4:1)Good mdpi.comnih.gov
3,5-bis(Trifluoromethyl)phenylboronic ester4-(3,5-bis(Trifluoromethyl)phenyl)thiophene-2-carbaldehydePd(PPh₃)₄K₃PO₄Dioxane/Water (4:1)Excellent mdpi.comnih.gov
3,5-Dimethylphenylboronic acid4-(3,5-Dimethylphenyl)thiophene-2-carbaldehydePd(PPh₃)₄K₃PO₄Dioxane/WaterExcellent nih.gov
p-Tolylphenylboronic acid4-(p-Tolyl)thiophene-2-carbaldehydePd(PPh₃)₄KOH-- mdpi.comnih.gov
Formyltrifloromethylphenylboronic ester3-(5-Formylthiophen-3-yl)-5-(trifluoromethyl)benzonitrilePd(PPh₃)₄K₃PO₄DMFModerate mdpi.comnih.gov

The Heck reaction is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an unsaturated halide with an alkene in the presence of a base. organic-chemistry.orglibretexts.org This method is a primary route for synthesizing substituted olefins. beilstein-journals.org While specific examples involving this compound are not prevalent, the general mechanism suggests that a halogenated derivative could readily couple with various alkenes. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. libretexts.org The reaction conditions, including the choice of palladium source, ligands, and base, can be tailored to accommodate a wide range of substrates. beilstein-journals.org

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates (e.g., halides). This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond. For a molecule like this compound, there are two potentially reactive C-H bonds on the thiophene ring: at the C3 and C5 positions.

Sequential C-H functionalization strategies have been developed for thiophenes, allowing for the controlled and regioselective introduction of multiple substituents. nih.gov By employing a directing group that can be "switched" on or off, chemists can control which C-H bond reacts. nih.gov For instance, a pH-sensitive directing group can facilitate a directed C-H activation pathway under one set of conditions and then be altered to allow for a non-directed functionalization at a different position. nih.gov This methodology provides access to highly substituted thiophenes, such as 2,3,4- and 2,4,5-trisubstituted derivatives, from a single starting material. nih.gov Such strategies could be applied to this compound to selectively functionalize either the C3 or C5 position, leading to diverse and complex molecular structures. nih.gov

Mechanistic Studies of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of these transformations. Techniques such as kinetic isotope effect analysis and computational transition state elucidation provide deep insights into the reaction pathways.

Kinetic Isotope Effect (KIE) Analysis

The Kinetic Isotope Effect (KIE) is a powerful tool used to determine whether a C-H bond is broken during the rate-determining step (RDS) of a reaction. wikipedia.orgprinceton.edu It is measured by comparing the reaction rate of a substrate with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). wikipedia.org

A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken in the RDS. core.ac.uk This would be expected in a C-H activation step that is rate-limiting. For example, if the C-H functionalization of this compound at the C5 position were studied, replacing the C5-hydrogen with deuterium (B1214612) would lead to a significantly slower reaction rate if that C-H bond cleavage is part of the RDS. princeton.edu

A secondary KIE (kH/kD ≈ 1) occurs when the bond to the isotope is not broken but its environment changes during the RDS, such as a change in hybridization. wikipedia.org The absence of a significant primary KIE (kH/kD ≈ 1) in a C-H functionalization reaction would suggest that the C-H bond cleavage occurs in a fast step after the RDS. princeton.edu KIE studies are essential for distinguishing between different proposed mechanisms for metal-catalyzed reactions. epfl.ch

Transition State Elucidation

The elucidation of transition state (TS) structures, often through computational chemistry, provides a detailed picture of the bond-making and bond-breaking processes during a reaction. For metal-catalyzed cross-coupling reactions, understanding the geometry and energy of the transition states for key elementary steps—oxidative addition, transmetallation, and reductive elimination—is critical.

In the Suzuki-Miyaura reaction, for example, theoretical studies can model the transition state of the transmetallation step, where the organic group is transferred from the boron atom to the palladium center. These models can help explain the crucial role of the base, which is believed to form a more nucleophilic "ate" complex with the organoboron reagent, facilitating its attack on the palladium complex. harvard.edu Similarly, for C-H functionalization, computational studies can map out the pathway, often involving a concerted metalation-deprotonation (CMD) transition state, helping to rationalize the observed regioselectivity and catalyst activity.

Role of Catalysts and Reaction Conditions

The success of metal-catalyzed transformations hinges on the careful selection of catalysts and reaction conditions.

Catalysts: In both Suzuki-Miyaura and Heck reactions, palladium complexes are the most common catalysts. The active species is typically a palladium(0) complex, which may be generated in situ from a palladium(II) precursor. libretexts.org The choice of ligands attached to the palladium center is paramount. Ligands, such as phosphines (e.g., PPh₃), N-heterocyclic carbenes (NHCs), or specialized bisphosphines, stabilize the palladium catalyst, prevent its decomposition, and modulate its reactivity and selectivity. beilstein-journals.orgberkeley.edu For instance, the use of a bisphosphine ligand like CyPF-tBu has been shown to create highly efficient and functional-group-tolerant catalysts for cross-coupling reactions. berkeley.edu

Reaction Conditions:

Base: In the Suzuki-Miyaura reaction, a base (e.g., K₃PO₄, Na₂CO₃, KOH) is essential. harvard.edumdpi.comnih.gov Its primary role is to activate the organoboron reagent, forming a boronate species that is more competent for transmetallation. harvard.edu In the Heck reaction, the base (e.g., Et₃N, AcONa) neutralizes the acid generated during the catalytic cycle, allowing the catalyst to be regenerated. libretexts.orgfrontiersin.org

Solvent: The solvent must solubilize the reactants and the catalyst. In Suzuki couplings, biphasic systems like toluene/water or single polar aprotic solvents like DMF are often effective. mdpi.comnih.gov The choice of solvent can significantly impact reaction rates and yields.

Temperature: Most cross-coupling reactions require heating to proceed at a reasonable rate, with temperatures often ranging from 60 °C to 140 °C. nih.govfrontiersin.org The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst.

The interplay between the catalyst, base, solvent, and temperature creates a complex system that must be finely tuned to achieve the desired chemical transformation efficiently and selectively.

Computational and Theoretical Investigations of 4 Ethylthiophene 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is a workhorse of modern computational chemistry for predicting molecular properties. nih.govetsu.edu

Geometry Optimization and Conformational Analysis

A geometry optimization calculation would determine the most stable three-dimensional structure of 4-ethylthiophene-2-carbaldehyde. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, key parameters would include the bond lengths and angles within the thiophene (B33073) ring, the ethyl group, and the carbaldehyde group.

A conformational analysis would be necessary to identify the most stable conformer, particularly concerning the rotation around the C-C bond connecting the ethyl group to the thiophene ring and the C-C bond between the ring and the carbaldehyde group. However, specific published data for bond lengths, angles, and dihedral angles for the optimized geometry of this compound are not available.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)

This analysis focuses on the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. irjweb.comedu.krd The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. researchgate.netnih.govnih.gov A small gap suggests the molecule is more reactive. edu.krd Visualizations of these orbitals would show their spatial distribution. For this compound, the HOMO is expected to be located primarily on the electron-rich thiophene ring, while the LUMO may have significant contributions from the electron-withdrawing carbaldehyde group. Specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound are not documented in the searched literature.

Vibrational Frequency Calculations and Spectral Prediction

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. etsu.edunih.gov By calculating the second derivatives of the energy with respect to atomic displacements, one can find the frequencies of the fundamental vibrational modes. wisc.edu These theoretical spectra are invaluable for interpreting experimental spectroscopic data. nih.gov While experimental IR data for the parent compound, thiophene-2-carbaldehyde (B41791), exists, a calculated vibrational spectrum specifically for this compound, along with assignments of its characteristic vibrational modes (e.g., C=O stretch, C-H stretches of the ethyl group, ring vibrations), is not available in published studies. researchgate.netnist.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. youtube.comwisc.edu It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization, which is a key factor in molecular stability. nih.gov This analysis can reveal hyperconjugative interactions, such as those between the ethyl group's C-H or C-C bonds and the thiophene ring's π-system. Specific NBO analysis results, including stabilization energies from donor-acceptor interactions for this compound, have not been reported.

Atomic Charges and Electrostatic Potential Maps

Calculations of atomic charges (e.g., Mulliken, NBO) provide insight into how charge is distributed among the atoms in a molecule. muni.cz A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. researchgate.netnih.govlibretexts.org Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the aldehyde proton and the hydrogens of the ethyl group. However, a calculated MEP map or a table of atomic charges for this specific molecule is not available in the reviewed literature.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry can be used to model the step-by-step pathway of a chemical reaction, known as the reaction mechanism. youtube.com By calculating the energies of reactants, transition states, intermediates, and products, an energy profile for the reaction can be constructed. rsc.orgresearchgate.netrsc.org This allows chemists to predict the feasibility of a reaction, its rate-determining step, and the stereochemical outcome. Studies on the reaction mechanisms involving this compound, for instance in Suzuki-Miyaura cross-coupling reactions or cycloadditions, would provide valuable insights into its chemical behavior. nih.gov Unfortunately, detailed computational studies on the energy profiles of reactions involving this compound are absent from the available scientific literature.

Due to the absence of specific published computational data for this compound, a detailed article that adheres to the requested structure and includes quantitative findings cannot be generated at this time. The scientific community has explored many related thiophene derivatives, but this particular compound remains uncharacterized from a computational standpoint in publicly accessible literature.

Calculation of Activation Barriers and Reaction Pathways

The study of chemical reactions involving this compound, such as oxidation or nucleophilic addition, necessitates the calculation of activation barriers and the mapping of reaction pathways. These computational investigations are crucial for understanding reaction kinetics and mechanisms at a molecular level.

Theoretical Methods: Density Functional Theory (DFT) is a primary tool for these calculations. By applying DFT methods, researchers can model the potential energy surface of a reaction, identifying transition states and intermediates. The energy difference between the reactants and the transition state defines the activation barrier, a critical parameter for determining the reaction rate.

Illustrative Research on Related Compounds: For instance, in studies of the oxidation of thiophene-2-carbaldehyde, kinetic analyses revealed a second-order dependence on the aldehyde concentration. smolecule.com The rate of this reaction is significantly influenced by the electron-donating resonance effects of the thiophene ring, which stabilizes the transition state. smolecule.com DFT calculations on the reduction of thiophene-2-carbaldehyde via hydride attack have predicted a reaction barrier of 28 kJ/mol, with the thiophene ring's conjugation providing stability to the transition state through resonance. smolecule.com

Similarly, investigations into the Vilsmeier-Haack reaction to synthesize thiophene-2-carbaldehyde show a two-step mechanism involving the formation of a chloroiminium ion followed by electrophilic aromatic substitution. smolecule.com Such detailed pathway analysis, though not specific to the 4-ethyl derivative, showcases the power of computational chemistry in elucidating complex reaction mechanisms.

Table 1: Illustrative Calculated Reaction Barriers for Aromatic Aldehydes This table presents data from related compounds to illustrate typical computational findings.

Reaction Compound Computational Method Calculated Activation Barrier (kJ/mol) Reference

Solvent Effects in Theoretical Calculations

The solvent environment can significantly influence the structure, stability, and reactivity of molecules like this compound. Theoretical calculations must account for these effects to provide realistic predictions.

Theoretical Methods: Implicit and explicit solvation models are the two main approaches.

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models involve including individual solvent molecules in the calculation. This approach is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed, where the solute is treated with a high level of theory (QM) and the solvent with a more efficient classical force field (MM).

Illustrative Research on Related Compounds: Studies on hyperbranched polythiophenes have demonstrated that incorporating both the conformational dynamics of the molecule and explicit solvent molecules is necessary to accurately reproduce experimental properties. tandfonline.com For other aldehydes, like 2-ethylhexanal, theoretical calculations have shown that hydrogen bonds between the reactant and protic solvents can increase the C-H bond energy of the aldehyde group, affecting reactivity. nih.gov For thiophene carboxamides, solvatochromic studies combined with theoretical calculations using the B3LYP/6-31g* method have been used to estimate ground and excited state dipole moments, showing an increase in dipole moment upon excitation. nih.gov

Protonation Site Preferences and Their Influence on Reactivity

Identifying the most likely site of protonation in this compound is key to understanding its behavior in acidic conditions and its subsequent reactivity. The proton affinity of different atoms in the molecule determines the most stable protonated form.

Theoretical Methods: Computational methods like DFT can be used to calculate the proton affinity of each potential basic site (e.g., the sulfur atom of the thiophene ring and the oxygen atom of the aldehyde group). By comparing the energies of the different possible protonated species, the most favorable site can be identified. The distribution of electrostatic potential (ESP) on the molecule's surface can also provide a qualitative indication of the most likely protonation sites, which correspond to regions of negative potential.

Illustrative Research on Related Compounds: While specific data for this compound is unavailable, studies on related heterocyclic aldehydes and ketones are instructive. The fundamental question is whether protonation occurs on the heterocyclic ring or the carbonyl oxygen. For thiophene derivatives, the lone pair electrons of the sulfur atom and the carbonyl oxygen are the primary candidates. The preferred site influences the subsequent reaction pathways. For example, protonation on the carbonyl oxygen would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with their environment over time.

Theoretical Methods: MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change. This allows for the investigation of intermolecular interactions, conformational changes, and the stability of molecular complexes. For complex systems, such as a solute in a solvent or a ligand bound to a protein, MD simulations can reveal detailed information about hydrogen bonding networks and other non-covalent interactions.

Illustrative Research on Related Compounds: MD simulations have been effectively used to study various thiophene derivatives. For example, simulations of thiophene carboxamide derivatives in complex with biological targets have shown stable protein-ligand complexes, characterized by minimal fluctuations and sustained hydrogen bonding networks. mdpi.com In another study on ethyl-2-amino-4-methyl thiophene-3-carboxylate, MD simulations and MMGBSA calculations were performed to analyze ligand-protein binding stability. tandfonline.com These examples highlight how MD simulations can provide crucial insights into the intermolecular forces that govern the behavior of thiophene compounds in biological or solution-phase environments.

Applications of 4 Ethylthiophene 2 Carbaldehyde and Its Derivatives in Chemical Sciences

Role as Versatile Building Blocks in Organic Synthesis

The aldehyde functional group in 4-ethylthiophene-2-carbaldehyde is a key feature that allows for a multitude of chemical transformations. This reactivity, combined with the electronic properties of the thiophene (B33073) ring, makes it an ideal starting material for the construction of more complex molecular architectures.

Synthesis of Complex Heterocyclic Scaffolds

This compound serves as a crucial starting point for the synthesis of various heterocyclic compounds. The aldehyde group can readily participate in condensation reactions with a variety of nucleophiles, leading to the formation of new rings fused to or substituted on the thiophene core. For instance, it can be used to create thiophene-based azo dyes, which have applications in various industries. espublisher.comresearchgate.net The synthesis of novel bis-thiazoles linked to other heterocyclic systems like quinoxaline (B1680401) or thienothiophene has also been reported, starting from precursors analogous to this compound. nih.gov These complex scaffolds are of significant interest in medicinal chemistry due to their potential biological activities. nih.gov

One of the powerful tools in this regard is the Suzuki-Miyaura cross-coupling reaction. While not directly involving the aldehyde, this reaction can be used to introduce aryl groups at other positions of the thiophene ring, creating diverse 4-arylthiophene-2-carbaldehydes which can then be further elaborated. nih.gov This approach highlights the modularity that thiophene chemistry offers, where different positions on the ring can be functionalized sequentially to build up molecular complexity.

Precursors for Advanced Organic Materials

The unique electronic and structural characteristics of the thiophene ring make it a desirable component in advanced organic materials. This compound and its derivatives are valuable precursors for creating molecules with specific optical and electronic properties. For example, the aldehyde group can be transformed into other functional groups that facilitate polymerization or the attachment to other molecular units, leading to the formation of materials for applications such as dye-sensitized solar cells and light-emitting devices. nih.gov

The versatility of thiophene-2-carbaldehyde (B41791) derivatives extends to their use as intermediates in the synthesis of a variety of aromatic compounds. smolecule.com The ability to introduce different substituents on the thiophene ring allows for fine-tuning of the properties of the resulting materials.

Construction of Extended Pi-Conjugated Systems

Extended π-conjugated systems are of great interest due to their unique electronic and photophysical properties, which are exploited in organic electronics. This compound serves as a fundamental building block for the synthesis of these systems. The thiophene ring itself is a π-electron rich system, and by linking multiple thiophene units or other aromatic moieties, it is possible to create extended conjugated pathways.

The aldehyde group can be utilized in various coupling reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to form vinyl linkages, thereby extending the π-conjugation. Furthermore, derivatives of this compound can be incorporated into oligomers and polymers. For instance, the strategic placement of 3,4-ethylenedioxythiophene (B145204) (EDOT) units, a related thiophene derivative, within an oligothiophene chain can significantly influence the electronic properties and rigidity of the resulting π-conjugated system. nih.govrsc.org This control over the molecular architecture is crucial for designing materials with tailored properties for specific applications in organic electronics.

Applications in Materials Science

The utility of this compound and its derivatives extends beyond organic synthesis into the realm of materials science, where they are used to create functional materials with specific and tunable properties.

Precursors for Conductive Polymers and Organic Semiconductors

Thiophene-based polymers are among the most studied classes of conductive polymers due to their high conductivity in the doped state and good environmental stability. journalskuwait.orgresearchgate.net this compound can be a precursor to monomers that are then polymerized to form conductive polymers. The ethyl group can enhance the solubility of the resulting polymers, which is often a challenge in the processing of these materials.

The aldehyde functionality allows for the synthesis of poly(thiophene-methine)s, a class of conductive polymers. journalskuwait.org Furthermore, the electronic properties of thiophene-based materials can be tuned by introducing various functional groups. The combination of the electron-rich thiophene ring with other electron-donating or electron-withdrawing groups can lead to materials with low bandgaps, which are desirable for applications in organic solar cells and field-effect transistors. nih.govmit.edu The use of 3,4-ethylenedioxythiophene (EDOT) as a building block in conjunction with other thiophene derivatives has been particularly successful in creating stable and highly conductive polymers. researchgate.netmit.edu

Functionalization of Mesoporous Materials

Mesoporous materials, such as MCM-41 silica (B1680970), possess high surface areas and ordered pore structures, making them excellent candidates for applications in catalysis, separation, and sensing. nih.govmdpi.com The performance of these materials can be significantly enhanced by functionalizing their surfaces with organic molecules that impart specific properties.

Thiophene-2-carbaldehyde and its derivatives can be used to functionalize the surface of mesoporous silica. smolecule.comnih.gov The aldehyde group can be covalently attached to the silica surface, often after modification of the surface with an appropriate linker. mdpi.com This functionalization introduces the thiophene moiety onto the material's surface, which can then be used for various purposes. For example, thiophene-functionalized mesoporous silica has been shown to be an effective sorbent for the preconcentration of palladium ions from aqueous solutions. nih.gov The sulfur atom in the thiophene ring can coordinate with metal ions, making these materials useful for heavy metal remediation or as catalyst supports.

Development of Optoelectronic Components

The unique molecular architecture of this compound, featuring a thiophene ring functionalized with both an electron-donating ethyl group and an electron-withdrawing aldehyde group, makes it and its derivatives promising candidates for the development of advanced optoelectronic components. Thiophene-based compounds are integral to the field of organic electronics due to their excellent charge transport properties, tunable electronic structure, and environmental stability. journalskuwait.org The strategic placement of substituents on the thiophene ring allows for precise control over the material's optical and electronic characteristics, a critical aspect in the design of organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). rsc.orgwikipedia.org

Derivatives of thiophene-2-carbaldehyde are versatile precursors in the synthesis of more complex conjugated systems. wikipedia.org The aldehyde group serves as a reactive site for various condensation reactions, enabling the extension of the π-conjugated system. This is a key strategy for tuning the absorption spectra and energy levels of organic materials to better match the solar spectrum in photovoltaic applications or to achieve specific emission colors in OLEDs.

Research into related thiophene derivatives has demonstrated their significant potential in optoelectronics. For instance, thieno[3,4-b]thiophene-based organic dyes have been successfully employed in dye-sensitized solar cells (DSSCs). ntnu.edu.tw The incorporation of an ethyl thieno[3,4-b]thiophene-2-carboxylate entity into dipolar sensitizers resulted in a bathochromic shift of the absorption spectrum compared to their thiophene analogues, leading to enhanced light harvesting. ntnu.edu.tw One such sensitizer (B1316253) achieved a power conversion efficiency of 5.31%, which is approximately 70% of the efficiency of a standard N719-based DSSC under similar conditions. ntnu.edu.tw This highlights the impact of substitution on the thiophene core in improving device performance.

Furthermore, the synthesis of various 4-arylthiophene-2-carbaldehyde compounds via Suzuki-Miyaura cross-coupling reactions has been explored, indicating the feasibility of creating a diverse library of materials from a common thiophene-2-carbaldehyde scaffold. nih.gov These reactions are crucial for building the carbon-carbon bonds necessary for creating complex conjugated molecules for advanced materials. nih.gov

In the realm of organic field-effect transistors (OFETs), which are fundamental components of flexible and transparent electronics, thiophene-based polymers and small molecules are extensively used as the active semiconductor layer. wikipedia.orgjics.org.br The performance of OFETs, characterized by charge carrier mobility and the ON/OFF current ratio, is highly dependent on the molecular ordering and intermolecular interactions of the organic semiconductor. The ethyl group in this compound can enhance the solubility of resulting materials, facilitating solution-based processing techniques, while the thiophene ring system provides the necessary π-π stacking for efficient charge transport. rsc.org

While direct studies on this compound for optoelectronics are emerging, the established success of its derivatives provides a strong indication of its potential. The ability to functionalize the aldehyde group and the electronic influence of the ethyl substituent offer a clear pathway for the rational design of novel materials for a new generation of optoelectronic devices.

Research Findings on Thiophene-based Optoelectronic Materials

Derivative ClassApplicationKey FindingsReference
Thieno[3,4-b]thiophene-based dyesDye-Sensitized Solar Cells (DSSCs)Exhibited a bathochromic shift in absorption, leading to a power conversion efficiency of 5.31%. ntnu.edu.tw
4-Arylthiophene-2-carbaldehydesMaterials SynthesisSuccessfully synthesized via Suzuki-Miyaura coupling, demonstrating a versatile route to complex conjugated systems. nih.gov
Poly(3-hexylthiophene)Organic Field-Effect Transistors (OFETs)Showed good charge mobility and a high ION/IOFF ratio in top-gate, bottom-contact transistors. jics.org.br
Thiophene-based Conjugated OligomersOrganic Solar Cells (OSCs)Well-defined molecular structures lead to reproducible device performance and crystalline features benefit charge transport. rsc.org

Performance of a Thieno[3,4-b]thiophene-based Dye in a DSSC

ParameterValue
Power Conversion Efficiency (η)5.31%
Short-Circuit Current Density (Jsc)10.5 mA/cm2
Open-Circuit Voltage (Voc)0.68 V
Fill Factor (FF)0.74

Data derived from a study on thieno[3,4-b]thiophene-based organic dyes for dye-sensitized solar cells. ntnu.edu.tw

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods for 4-ethylthiophene-2-carbaldehyde and its derivatives is a key area of future research. Traditional methods often rely on harsh reagents and produce significant waste. Modern approaches are shifting towards greener alternatives.

Vapor-phase cyclization methods, which can utilize C4+ alcohols or ketones with carbon disulfide, or α,β-unsaturated aldehydes with hydrogen sulfide (B99878) at high temperatures, offer a large-scale production pathway for thiophenes. rsc.org For more substituted systems, the Gewald reaction, a multicomponent approach, provides a flexible route to thiophenes. rsc.org This reaction involves the condensation of a ketone with an α-cyanonitrile, followed by cyclization with elemental sulfur, and can be performed in a one-pot fashion, enhancing efficiency. rsc.org

A significant focus is on minimizing the environmental impact by exploring alternative solvents. Syntheses in imidazolium (B1220033) ionic liquids and deep eutectic solvents are being investigated as green alternatives to classical organic solvents. rsc.org Metal-free synthesis strategies are also gaining traction. These methods, which may use potassium sulfide or elemental sulfur as the sulfur source, avoid the toxicity and cost associated with metal catalysts. organic-chemistry.org For instance, the reaction of substituted buta-1-enes with potassium sulfide allows for an atom-economical, transition-metal-free synthesis of thiophenes. organic-chemistry.org

The Vilsmeier-Haack reaction is a classical and effective method for the formylation of electron-rich arenes like 4-ethylthiophene. organic-chemistry.orgjk-sci.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce the aldehyde group. jk-sci.comwikipedia.orgchemistrysteps.com Kinetic studies of the Vilsmeier-Haack reaction on thiophene (B33073) derivatives have shown that the reaction order depends on the substrate's reactivity, providing insights for optimizing reaction conditions. rsc.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully employed to synthesize 4-arylthiophene-2-carbaldehydes from 4-bromothiophene-2-carbaldehyde and various arylboronic acids or esters. nih.govresearchgate.netmdpi.comnih.gov These reactions demonstrate excellent functional group tolerance and provide a powerful tool for creating diverse derivatives. nih.gov

Synthesis MethodDescriptionSustainability Aspect
Vapor-Phase Cyclization Reaction of C4+ alcohols/ketones with CS₂ or α,β-unsaturated aldehydes with H₂S at high temperatures. rsc.orgSuitable for large-scale production. rsc.org
Gewald Reaction Multicomponent reaction involving a ketone, an α-cyanonitrile, and elemental sulfur. rsc.orgCan be performed as a one-pot synthesis, reducing waste. rsc.org
Metal-Free Synthesis Utilizes reagents like potassium sulfide as the sulfur source, avoiding metal catalysts. organic-chemistry.orgReduces metal toxicity and cost. organic-chemistry.org
Vilsmeier-Haack Reaction Formylation of electron-rich arenes using a Vilsmeier reagent (e.g., DMF/POCl₃). organic-chemistry.orgjk-sci.comWell-established and efficient for introducing the carbaldehyde group.
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a halothiophene with a boronic acid/ester. nih.govmdpi.comHigh functional group tolerance for creating diverse derivatives. nih.gov
Green Solvents Use of ionic liquids or deep eutectic solvents as the reaction medium. rsc.orgReduces reliance on volatile and hazardous organic solvents. rsc.org

Exploration of Underutilized Reactivity Patterns and Selectivity Control

Beyond established reactions, researchers are exploring the untapped reactive potential of this compound to construct complex molecular architectures. A key challenge and opportunity lies in controlling the selectivity of these transformations.

The inherent reactivity of the thiophene ring makes it susceptible to electrophilic substitution, with the C5 position being the most favored for attack in 2-substituted thiophenes. jk-sci.com However, recent studies are focusing on achieving regioselective functionalization at other positions. For instance, the use of a pH-sensitive directing group allows for sequential C-H activation, providing access to 2,3,4- and 2,4,5-substituted thiophenes. nih.gov This "on/off" switch for the directing group offers a powerful strategy for generating molecular diversity. nih.gov

Dearomative cycloadditions represent another frontier. Energy transfer-catalyzed intermolecular dearomative cycloadditions of thiophenes with alkenes or bicyclo[1.1.0]butanes can produce novel C(sp³)-rich three-dimensional molecular scaffolds. acs.org Understanding the structure-reactivity relationships in these reactions is crucial for controlling the outcome and accessing unprecedented molecular frameworks. acs.org

The aldehyde functional group itself offers a rich platform for a variety of transformations. For example, copper-catalyzed coupling of aldehydes with thiols in water provides a sustainable route to thioesters, tolerating a wide range of functional groups, including the thiophene moiety. rsc.org

Reaction TypeDescriptionSignificance
Sequential C-H Functionalization Use of a pH-sensitive directing group to control the site of C-H activation. nih.govEnables the synthesis of diverse substitution patterns on the thiophene ring. nih.gov
Dearomative Cycloadditions Energy transfer-catalyzed reactions of thiophenes with alkenes to form 3D structures. acs.orgProvides access to novel, non-planar molecular scaffolds. acs.org
Copper-Catalyzed Thioesterification Coupling of the aldehyde with a thiol in water using a copper catalyst. rsc.orgA green method for synthesizing thioesters with broad functional group tolerance. rsc.org

Advanced Material Applications and Device Integration (non-biological)

The unique electronic and optical properties of the thiophene ring make this compound a promising candidate for the development of advanced organic materials. Future research will likely focus on its incorporation into functional polymers and small molecules for electronic and sensory applications.

Thiophene derivatives are cornerstones in the design of organic semiconductors, which are utilized in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). researchgate.netjournalskuwait.org The aldehyde group in this compound serves as a versatile handle for polymerization and further functionalization. For instance, poly(thiophene-2-carbaldehyde) has been synthesized via acid catalysis, resulting in a polymer composed of spherical particles. journalskuwait.orgjournalskuwait.org

New thiophene-based aldehyde derivatives are being designed to create functionalizable and adhesive semiconducting polymers. acs.org For example, an aldehyde-functionalized 3,4-ethylenedioxythiophene (B145204) (EDOT) monomer has been synthesized and polymerized. acs.org To overcome the difficulty of polymerizing some thiophene aldehydes, trimers consisting of a thiophene-aldehyde core capped with EDOT units have been successfully prepared and polymerized. acs.org

Furthermore, heterocyclic aldehydes based on a thieno[3,2-b]thiophene (B52689) core have been synthesized and investigated as potential ion optical chemosensors. mdpi.com These molecules exhibit changes in their fluorescence properties upon binding to specific metal cations, such as Hg²⁺, Fe²⁺, and Cu²⁺, demonstrating their potential for environmental and industrial monitoring applications. mdpi.com

Application AreaDescriptionPotential of this compound
Organic Semiconductors Materials for use in OFETs, OLEDs, and OPVs. researchgate.netjournalskuwait.orgThe ethyl and aldehyde groups allow for tuning of solubility and electronic properties of the resulting polymers.
Functional Polymers Polymers with specific functionalities for applications like sensors or catalysts. acs.orgThe aldehyde group provides a reactive site for post-polymerization modification. acs.org
Ion Optical Chemosensors Molecules that signal the presence of specific ions through changes in their optical properties. mdpi.comDerivatives of this compound could be designed to selectively detect target analytes.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

The synergy between computational chemistry and experimental work is accelerating the discovery and optimization of chemical processes. Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools for designing novel compounds and predicting reaction outcomes.

In the realm of materials science, ML models are being developed to predict the properties of new compounds. bme.huresearchgate.netbme.hu For instance, machine learning has been used to predict the high-pressure density of thiophene derivatives, which is crucial for understanding their behavior under extreme conditions and for designing advanced materials. researchgate.net Inspired by ML studies, new dithienobenzothiazole-based semiconductors have been designed and synthesized, demonstrating the power of this approach in materials discovery. researchgate.net AI models can also predict key physical properties like boiling points, melting points, and flashpoints of organic compounds with greater accuracy than traditional methods. bme.huresearchgate.netbme.hu

Furthermore, AI is being used to predict the outcomes of chemical reactions, including yield and selectivity. youtube.com This predictive capability allows for the in-silico screening of reaction conditions and substrates, enabling chemists to focus their experimental efforts on the most promising candidates. youtube.com

AI/ML ApplicationDescriptionImpact on this compound Research
Retrosynthetic Analysis AI algorithms predict synthetic pathways for target molecules. researchgate.netarxiv.orgFacilitates the design of efficient syntheses for complex derivatives of this compound.
Property Prediction ML models predict the physical and electronic properties of new compounds. researchgate.netbme.huresearchgate.netbme.huEnables the rational design of this compound-based materials with desired characteristics.
Reaction Outcome Prediction AI predicts the yield and selectivity of chemical reactions. youtube.comOptimizes reaction conditions and accelerates the discovery of new transformations for this compound.
Materials Discovery ML guides the design and synthesis of novel functional materials. researchgate.netyoutube.comAccelerates the identification of promising this compound-based organic semiconductors and other advanced materials.

In-depth Mechanistic Understanding of Complex Transformations

A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing more efficient and selective synthetic methods. Future research will continue to unravel the intricate mechanistic details of reactions involving this compound.

The mechanism of the Vilsmeier-Haack reaction, a key method for synthesizing thiophene aldehydes, has been the subject of kinetic studies. rsc.org These studies have revealed that the rate-determining step can vary depending on the reactivity of the thiophene substrate, involving either the formation of the electrophilic Vilsmeier reagent or its attack on the aromatic ring. rsc.org Further computational and experimental investigations can provide a more detailed picture of the transition states and intermediates involved.

The mechanisms of more complex transformations are also being elucidated. For example, detailed mechanistic studies of rhodium-catalyzed enantioselective and regiodivergent syntheses of alkylidene dihydrothiophenes have been conducted. acs.org These studies, which include Hammett analyses and the investigation of noncovalent interactions, are crucial for understanding the origins of selectivity in these reactions. acs.org

Similarly, the mechanism of the energy transfer-catalyzed dearomative cycloaddition of thiophenes has been proposed to proceed through a triplet diradical intermediate, followed by ring cleavage and electrocyclization. acs.org A thorough understanding of these cascade reactions is essential for harnessing their synthetic potential. acs.org

ReactionMechanistic AspectResearch Focus
Vilsmeier-Haack Reaction Kinetic studies and identification of the rate-determining step. rsc.orgDetailed computational modeling of transition states and intermediates.
Rhodium-Catalyzed Cycloadditions Enantio- and regioselectivity controlled by ligands and noncovalent interactions. acs.orgElucidation of the role of the catalyst and substrate in determining the reaction outcome.
Dearomative Cycloadditions Multi-step cascade reactions involving radical intermediates. acs.orgTrapping and characterization of intermediates to validate the proposed mechanism.

Q & A

Basic: What are the standard synthetic routes for 4-ethylthiophene-2-carbaldehyde, and how can reaction conditions be optimized?

This compound is typically synthesized via electrophilic substitution or one-pot multicomponent reactions. A common approach involves the Vilsmeier-Haack reaction, where thiophene derivatives are formylated using dimethylformamide (DMF) and phosphoryl chloride (POCl₃). For example, substituting thiophene with an ethyl group at the 4-position prior to formylation can yield the target compound . Optimization includes controlling temperature (0–5°C during formylation to avoid over-oxidation) and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR confirms the aldehyde proton at δ 9.8–10.2 ppm and ethyl group signals (triplet for CH₂, δ ~1.3 ppm; quartet for CH₃, δ ~2.6 ppm). 13^{13}C NMR identifies the aldehyde carbon at δ ~180–190 ppm .
  • IR Spectroscopy : A strong C=O stretch at ~1680–1720 cm⁻¹ and C-H stretches for the ethyl and thiophene rings .
  • Mass Spectrometry : Molecular ion peaks (M⁺) at m/z 154 (C₇H₈OS) and fragmentation patterns (e.g., loss of CHO group) validate the structure .

Advanced: How do steric and electronic effects of the ethyl group influence reactivity in cross-coupling reactions?

The ethyl group at the 4-position introduces steric hindrance, reducing accessibility to the thiophene ring’s α-positions. Electronically, it donates weakly via hyperconjugation, slightly activating the ring toward electrophilic substitution. This contrasts with electron-withdrawing substituents (e.g., nitro groups), which deactivate the ring. For Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) are recommended to minimize side reactions .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths and angles. For example, the aldehyde group’s planarity with the thiophene ring can be confirmed (torsion angle <5°). Mercury CSD visualizes packing patterns and intermolecular interactions (e.g., C-H···O contacts), critical for understanding solubility and stability .

Advanced: How should researchers address contradictions in reported synthetic yields?

Discrepancies often arise from variations in workup procedures or catalyst purity. For instance, yields of 60–85% are reported for similar thiophene aldehydes using the Vilsmeier reaction . To troubleshoot:

  • Compare solvent purity (anhydrous DMF vs. technical grade).
  • Verify catalyst activation (e.g., Pd/C vs. fresh Pd(OAc)₂).
  • Replicate conditions from literature with high reproducibility scores (e.g., protocols in and ).

Intermediate: What solvent systems are optimal for recrystallizing this compound?

A 7:3 hexane/ethyl acetate mixture is effective due to the compound’s moderate polarity. Slow cooling (2°C/min) promotes large crystal formation. For heat-sensitive samples, dichloromethane/hexane (1:4) at −20°C can prevent decomposition .

Advanced: How does the aldehyde group participate in nucleophilic addition reactions?

The aldehyde undergoes nucleophilic attack (e.g., Grignard reagents, hydrazines) at the carbonyl carbon. For example, condensation with hydrazine forms hydrazones (confirmed by loss of aldehyde IR peak). Kinetic studies show second-order dependence on nucleophile concentration, suggesting a concerted mechanism .

Basic: What safety protocols are essential when handling this compound?

  • Storage : In amber glass under nitrogen at 4°C to prevent oxidation.
  • Handling : Use fume hoods due to volatility (BP ~200°C) and irritant properties.
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced: Can computational methods predict spectroscopic properties of derivatives?

Density Functional Theory (DFT) with B3LYP/6-31G* basis sets accurately simulates NMR shifts (±0.3 ppm) and IR frequencies for thiophene derivatives. Tools like Gaussian or ORCA model substituent effects on electronic transitions (e.g., UV-Vis λmax) .

Advanced: How do solvent polarity and temperature affect regioselectivity in electrophilic substitutions?

In nitration reactions, polar aprotic solvents (e.g., DMF) favor para substitution (relative to the ethyl group) due to charge stabilization. Low temperatures (−10°C) reduce kinetic byproducts (e.g., meta isomers), as shown in studies of analogous thiophene systems .

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